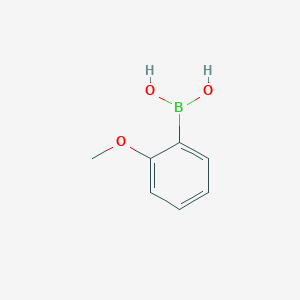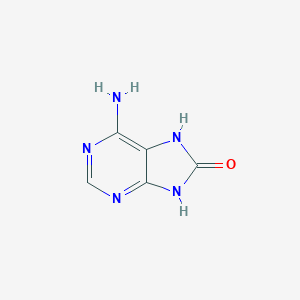
8-Hydroxyadenine
Descripción general
Descripción
8-Hydroxyadenine (also known as 8-oxoadenine) is an oxopurine that is adenine bearing a single oxo substituent at position 8 . It is a member of 6-aminopurines, an oxopurine, and a nucleobase analogue . It is functionally related to adenine and is a tautomer of an 8-hydroxyadenine . It has a role as a human metabolite .
Synthesis Analysis
An oligodeoxyribonucleotide containing 8-hydroxyadenine was chemically synthesized and single- and double-stranded c-Ha-ras gene fragments with 8-hydroxyadenine at the second position of codon 61 were prepared . Another efficient and general method for the synthesis of 2,9-disubstituted 8-hydroxyadenines was realized. 5-Amino-4-cyano-2-hydroxyimidazoles were prepared from aminomalononitrile and isocyanates as key intermediates .
Molecular Structure Analysis
The molecular formula of 8-Hydroxyadenine is C5H5N5O . The IUPAC name is 6-amino-7,9-dihydropurin-8-one . The InChI is InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H, (H4,6,7,8,9,10,11) . The Canonical SMILES is C1=NC(=C2C(=N1)NC(=O)N2)N .
Physical And Chemical Properties Analysis
8-Hydroxyadenine has a molecular weight of 151.13 g/mol . It contains total 17 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), 1 primary amine(s) (aromatic), and 1 Pyrimidine(s) .
Aplicaciones Científicas De Investigación
Radioimmunoassay Development
A significant advancement in the application of 8-Hydroxyadenine is its use in developing a sensitive and specific radioimmunoassay. This assay can detect as little as 4 × 10^−14 moles of 8-Hydroxyadenine and is efficient in detecting the compound in γ-irradiated DNA at doses less than 10 Gy. Such assays are crucial for studying the modifications of DNA and understanding the molecular mechanisms of radiation-induced DNA damage (West, West, & Ward, 1982).
DNA Damage Analysis
8-Hydroxyadenine plays a crucial role in DNA damage analysis. Research has shown that it is a hot piperidine-sensitive lesion in DNA, and its presence can be indicative of exposure to reactive oxygen species. This property is used as a marker for the identification of 8-Hydroxyguanine formed in DNA exposed to such species, thus aiding in the study of oxidative stress and its effects on DNA integrity (Chung et al., 1992).
Measurement in DNA
The development of methodologies for the measurement of 8-Hydroxyadenine in DNA, particularly using liquid chromatography/mass spectrometry (LC/MS), has been a significant application. This technique allows for the quantification of 8-Hydroxyadenine in DNA, contributing to our understanding of DNA damage and repair mechanisms (Jaruga, Rodriguez, & Dizdaroglu, 2001).
Interferon Induction
8-Hydroxyadenine derivatives have been identified as novel interferon (IFN) inducing agents. These derivatives, especially those with specific modifications at the C(2)-position of the adenine ring, have shown potent IFN inducing activity in vivo. This discovery opens up potential therapeutic applications in the field of immunology and antiviral treatments (Kurimoto et al., 2003).
Role in Mutagenesis
Research has shown that 8-Hydroxyadenine can induce misincorporation in in vitro DNA synthesis and mutations in cells. This finding is significant in understanding the mutagenic potential of 8-Hydroxyadenine and its role in carcinogenesis. The study of such mutations can provide insights into the mechanisms of cancer development and DNA repair processes (Kamiya et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175390 | |
| Record name | 8-Hydroxyadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-Hydroxyadenine | |
CAS RN |
21149-26-8 | |
| Record name | 8-Hydroxyadenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyadenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxyadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyadenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



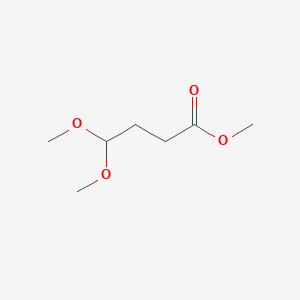
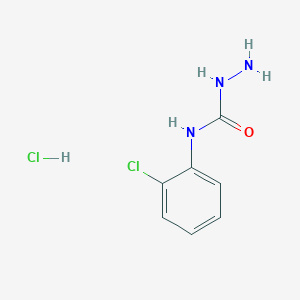
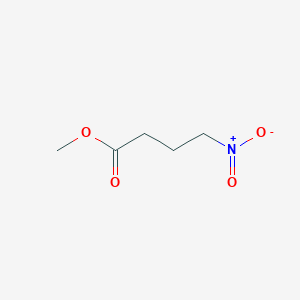
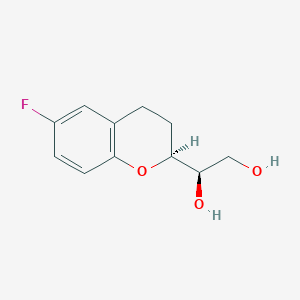

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)

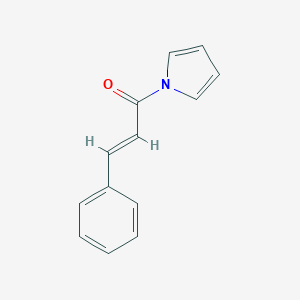
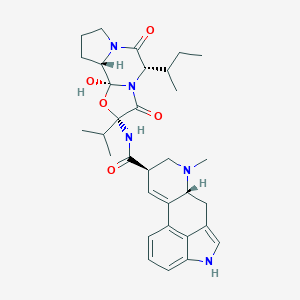
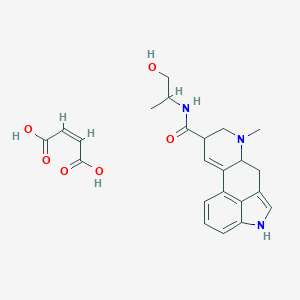

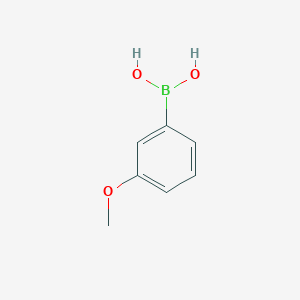
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
